(1R,2R)-(+)-1-Phenylpropylene oxide
Overview
Description
(1R,2R)-(+)-1-Phenylpropylene oxide is a chiral epoxide with the molecular formula C₉H₁₀O and a molecular weight of 134.1751 g/mol . This compound is known for its optical activity, with a specific rotation of +110° . It is used as a chiral building block in organic synthesis and as a tool for studying enzyme hydrolysis rates .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,2R)-(+)-1-Phenylpropylene oxide can be synthesized through several methods. One common method involves the Sharpless asymmetric epoxidation of styrene oxide using a chiral catalyst . Another method includes the hydroboration of 1-phenyl-1-cyclohexene followed by oxidation . The reaction conditions typically involve low temperatures and the use of specific chiral reagents to ensure high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous stirred tank reactors (CSTRs) to facilitate the chemical reactions in a controlled environment . This method allows for efficient scale-up and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-(+)-1-Phenylpropylene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetaldehyde.
Reduction: Reduction reactions can convert it into phenylpropanol.
Substitution: Nucleophilic substitution reactions can lead to the formation of different substituted phenylpropanes.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to optimize the reaction yield.
Major Products Formed
The major products formed from these reactions include phenylacetaldehyde, phenylpropanol, and various substituted phenylpropanes, depending on the type of reaction and reagents used .
Scientific Research Applications
(1R,2R)-(+)-1-Phenylpropylene oxide has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used to study enzyme hydrolysis rates and enzyme-substrate interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with chiral centers.
Mechanism of Action
The mechanism of action of (1R,2R)-(+)-1-Phenylpropylene oxide involves its interaction with specific molecular targets, such as enzymes. The compound’s chiral nature allows it to fit into enzyme active sites, facilitating or inhibiting enzymatic reactions. This interaction can affect various biochemical pathways, depending on the enzyme and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-(+)-2-Methyl-3-phenyloxirane
- (1S,2S)-(-)-1-Phenylpropylene oxide
Uniqueness
(1R,2R)-(+)-1-Phenylpropylene oxide is unique due to its specific chiral configuration, which imparts distinct optical activity and reactivity compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
IUPAC Name |
(2R,3R)-2-methyl-3-phenyloxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCOJTATJWDGEU-APPZFPTMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](O1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14212-54-5 | |
Record name | (2R,3R)-2-Methyl-3-phenyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14212-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-(+)-1-Phenylpropylene oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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